![molecular formula C23H21FN6O3 B2450203 3-(1-(3-(4-氟苯基)-1-甲基-1H-吡唑-5-羰基)哌啶-4-基)吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 2034297-82-8](/img/structure/B2450203.png)
3-(1-(3-(4-氟苯基)-1-甲基-1H-吡唑-5-羰基)哌啶-4-基)吡啶并[2,3-d]嘧啶-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H21FN6O3 and its molecular weight is 448.458. The purity is usually 95%.
The exact mass of the compound 3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 吡唑啉及其衍生物因其抗肿瘤特性而受到关注。 有报道称该化合物在抑制肿瘤生长和增殖方面具有潜力 . 进一步研究可以探索其作用机制以及在癌症治疗中的潜在应用。
- 氧化应激在多种疾病中起着至关重要的作用。 该化合物可能具有抗氧化活性,有助于对抗导致细胞损伤的自由基和活性氧 (ROS) . 研究其抗氧化机制并评估其功效将是有价值的。
- 研究人员已经研究了吡唑啉衍生物的神经毒性效应。 研究该化合物对脑中乙酰胆碱酯酶 (AchE) 活性的影响可以提供关于其潜在的神经保护或神经毒性效应的见解 .
- 吡唑啉已显示出抗菌和抗真菌活性。 探索其具体的活性谱和潜在机制可以指导其在对抗微生物感染中的应用 .
- 一些吡唑啉衍生物具有抗炎和抗抑郁特性。 研究该化合物是否调节炎症通路或影响神经递质系统可能是相关的 .
- 二酚酶在黑色素合成中起作用。 评估该化合物是否抑制二酚酶活性可能对皮肤健康和色素沉着有影响 .
抗肿瘤活性
抗氧化特性
神经毒性评估
抗菌和抗真菌特性
抗炎和抗抑郁作用
抑制二酚酶
作用机制
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other compounds, it may bind to its target(s) and modulate their activity, leading to changes in cellular function .
Biochemical Pathways
Given the complexity of biological systems, it is likely that this compound influences multiple pathways, potentially leading to a variety of downstream effects .
Pharmacokinetics
Its chemical structure suggests that it may be well absorbed and distributed throughout the body
Result of Action
It is likely that the compound’s effects depend on the specific biological context, including the presence of its target(s), the state of the cell, and the compound’s concentration .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target(s)
Understanding these aspects of the compound’s biology will be crucial for assessing its therapeutic potential .
生化分析
Biochemical Properties
The compound 3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been designed as a novel CDK2 targeting compound . CDK2 (Cyclin-Dependent Kinase 2) is a key enzyme involved in cell cycle regulation, and inhibition of CDK2 is a promising strategy for cancer treatment .
Cellular Effects
In cellular studies, this compound has shown significant inhibitory effects on the growth of various cell lines . It has been found to alter cell cycle progression and induce apoptosis within cells .
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with CDK2, leading to enzyme inhibition . This results in alterations in cell cycle progression and induction of apoptosis .
Temporal Effects in Laboratory Settings
Its significant inhibitory effects on cell growth suggest potential long-term impacts on cellular function .
属性
IUPAC Name |
3-[1-[5-(4-fluorophenyl)-2-methylpyrazole-3-carbonyl]piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN6O3/c1-28-19(13-18(27-28)14-4-6-15(24)7-5-14)22(32)29-11-8-16(9-12-29)30-21(31)17-3-2-10-25-20(17)26-23(30)33/h2-7,10,13,16H,8-9,11-12H2,1H3,(H,25,26,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHFJUXKARIWPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(CC3)N4C(=O)C5=C(NC4=O)N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
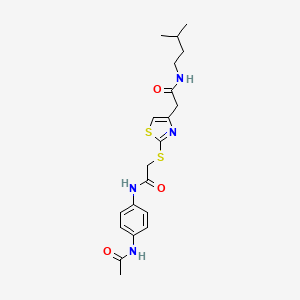
![4-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2450121.png)
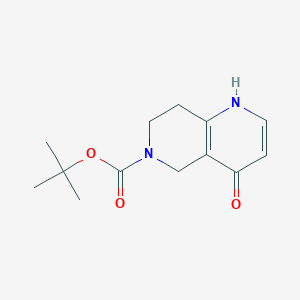
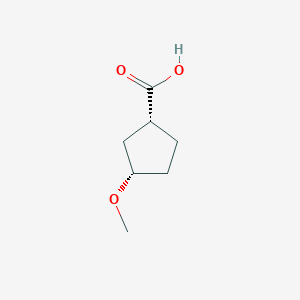
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2450124.png)
![1-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2450126.png)
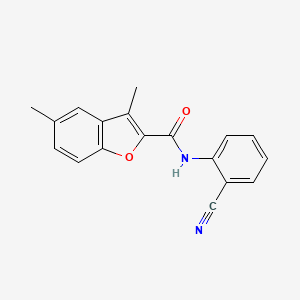
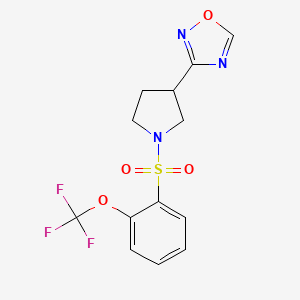
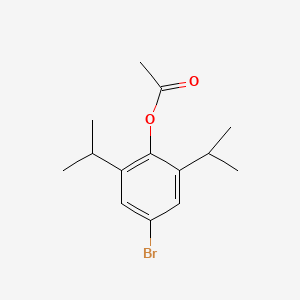
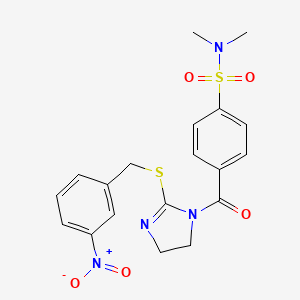
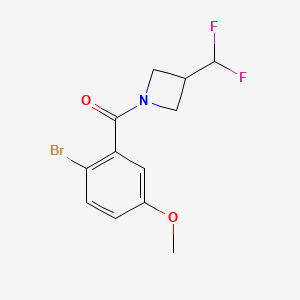
![4-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2450140.png)

![Ethyl 3-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate](/img/structure/B2450143.png)
